![molecular formula C14H18N4O B2818963 N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)acetamide CAS No. 2034619-69-5](/img/structure/B2818963.png)
N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)acetamide
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Overview
Description
N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)acetamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DPEA and is a member of the pyrazole family of compounds. It has been extensively studied for its pharmacological properties and has shown promising results in various scientific research applications.
Scientific Research Applications
- Researchers have synthesized 1,3,4-thiadiazole derivatives using this compound as a starting material . These derivatives were tested against bacteria (E. coli and B. mycoides) and a fungus (C. albicans). Some of the synthesized compounds demonstrated significant antimicrobial activity.
- The compound’s structure suggests potential as a chemotherapeutic agent. Its pyrazole and thiadiazole moieties may contribute to its bioactivity .
Antimicrobial Activity
Chemotherapeutic Potential
Mechanism of Action
Target of Action
Similar compounds with a pyrazolo[3,4-d]pyrimidine core have been reported to inhibit cyclin-dependent kinase 2 (cdk2), a protein involved in cell cycle regulation .
Mode of Action
The compound likely interacts with its targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. The pyrazole and pyrimidine moieties may form hydrogen bonds with the target protein, while the ethylacetamide group may contribute to hydrophobic interactions .
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. For instance, inhibition of CDK2 can disrupt the cell cycle, leading to cell cycle arrest and potentially inducing apoptosis in cancer cells .
Pharmacokinetics
The compound’s predicted density is 111±01 g/cm3 , which may influence its solubility and absorption. Its boiling point is 122 °C (under 3 Torr pressure) , which may affect its stability and distribution.
Result of Action
The compound’s action can lead to molecular and cellular effects such as cell cycle arrest and apoptosis, particularly in cancer cells . This is due to its potential inhibitory effect on CDK2, a key regulator of the cell cycle .
properties
IUPAC Name |
N-[2-(3,5-dimethyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c1-10-13(7-9-15-12(3)19)11(2)18(17-10)14-6-4-5-8-16-14/h4-6,8H,7,9H2,1-3H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGEHXYJGNNJTII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=N2)C)CCNC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)acetamide |
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